Ammonium dihydrogen phosphate

Description

Properties

IUPAC Name |

azanium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVGISIMTYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]H2PO4, H6NO4P | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_dihydrogen_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9, 10124-31-9 (Parent) | |

| Record name | Phosphoric acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029689 | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White solid with a slight odor of ammonia; [CAMEO] | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; insoluble in acetone, 40.4 g/100 g water at 25 °C, 1 g dissolves in about 2.5 mL water; slightly soluble in alcohol; practically insoluble in acetone | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.80 g/cu cm | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, tetrahedral crystals, Brilliant white crystals or powder | |

CAS No. |

7722-76-1, 10361-65-6, 7783-28-0 | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, MONOBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09254QB17T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammonium dihydrogen phosphate crystal structure and properties

An In-depth Technical Guide on the Crystal Structure and Properties of Ammonium (B1175870) Dihydrogen Phosphate (B84403) (ADP)

Introduction

Ammonium dihydrogen phosphate, commonly known as ADP or monoammonium phosphate (MAP), is an inorganic salt with the chemical formula (NH₄)(H₂PO₄).[1][2] It is a compound of significant interest across various scientific and industrial fields due to its unique piezoelectric, birefringent, and nonlinear optical properties.[1][3][4] ADP finds applications as a key component in agricultural fertilizers, dry chemical fire extinguishers, and advanced optoelectronic devices such as electro-optic modulators and harmonic generators.[1][5][6] This guide provides a comprehensive overview of the crystal structure and physicochemical properties of ADP, intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure

This compound crystallizes in the tetragonal system at room temperature, which is key to its anisotropic properties.[1][7] Its structure is isomorphous with the tetragonal phase of potassium dihydrogen phosphate (KDP).[8]

-

Unit Cell Parameters : The lattice parameters have been refined using single-crystal X-ray diffractometer data. The accepted values are:

The crystal structure consists of a three-dimensional framework of corner-sharing H₂PO₄⁻ tetrahedra, with the NH₄⁺ ions located in the interstitial spaces.[10] The phosphate groups are linked by O-H···O hydrogen bonds.[8][12] The ammonium ions are also hydrogen-bonded to the oxygen atoms of the phosphate framework via N-H···O bonds.[8] This intricate network of hydrogen bonds plays a crucial role in the material's physical and electrical properties.

Data Presentation: Properties of ADP

The following tables summarize the key quantitative data for this compound.

Table 1: Crystallographic and Physical Properties

| Property | Value | Reference(s) |

| Crystal System | Tetragonal | [7][9] |

| Space Group | I̅42d | [8][10] |

| Lattice Parameters | a = 7.4997 Å, c = 7.5494 Å | [8] |

| Molar Mass | 115.025 g·mol⁻¹ | [1] |

| Density | 1.80 g/cm³ | [1][13] |

| Melting Point | 190 °C (decomposes) | [1][13][14] |

| Appearance | White crystals or powder | [2][13] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 28 g/100 dL at 10 °C | [1] |

| 36 g/100 dL at 20 °C | [1] | |

| 40.4 g/100 g at 25 °C | [13][14] | |

| 44 g/100 dL at 30 °C | [1] | |

| 81 g/100 dL at 60 °C | [1] | |

| 173 g/100 dL at 100 °C | [1] | |

| Ethanol | Slightly soluble | [13][15] |

| Acetone | Insoluble | [13][15] |

Table 3: Optical and Electrical Properties

| Property | Value | Reference(s) |

| Refractive Index (n_D) | n_o = 1.522 - 1.525 | [1] |

| n_e = 1.478 | [1] | |

| Optical Symmetry | Negative Uniaxial | [1] |

| Piezoelectric | Yes | [1][3] |

| pH of Solution | 4.2 (0.2 M solution) | [13][15] |

| Dielectric Constants | ε₀ = 56.4–55.9 (E⊥C) | [16] |

| ε₀ = 16.4–13.7 (E∥C) | [16] |

Experimental Protocols

Crystal Growth by Slow Evaporation

This method is commonly employed to grow large, high-quality single crystals of ADP.[5][17]

-

Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution. Use high-purity ADP salt and deionized water.

-

Filtration: Filter the solution while warm through a fine filter paper (e.g., Whatman No. 1) into a clean crystallizing dish to remove any suspended impurities.

-

Seeding: Allow the solution to cool to room temperature. A small, well-formed seed crystal can be introduced to promote controlled growth, though spontaneous nucleation will also occur.

-

Evaporation: Cover the dish with a perforated lid (e.g., filter paper with small holes) to allow for slow and controlled evaporation of the solvent at a constant room temperature. This prevents rapid crystallization which can lead to defects. The vessel should be kept in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, crystals will grow. Once they have reached the desired size, they can be carefully removed from the solution, rinsed briefly with a mixture of water and alcohol, and dried.

-

Structural Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a standard technique to confirm the crystal structure and phase purity of the synthesized ADP.[5][18]

-

Protocol:

-

Sample Preparation: The grown ADP crystals are finely ground into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Data Collection: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam, typically Cu Kα (λ = 1.54056 Å), is directed at the sample.[5]

-

Scanning: The detector scans over a range of 2θ angles (e.g., 10-80°) to record the intensity of the diffracted X-rays at each angle.[19]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to calculate the lattice parameters, and the overall pattern is compared with standard diffraction data (e.g., from the ICDD database) to confirm the tetragonal structure and identify any impurity phases.[18]

-

Mandatory Visualizations

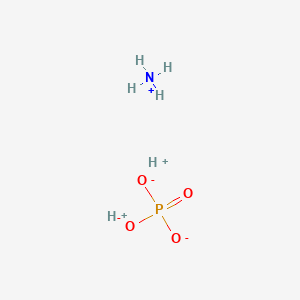

Caption: Conceptual model of the ADP crystal structure components.

Caption: Workflow for ADP synthesis and characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. annexechem.com [annexechem.com]

- 3. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]

- 4. This compound - this compound [laboratoriumdiscounter.nl]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [dmishin.github.io]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound [chemister.ru]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. journals.jps.jp [journals.jps.jp]

- 12. Crystal Structure of this compound [jstage.jst.go.jp]

- 13. This compound | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. This compound | 7722-76-1 [chemicalbook.com]

- 16. This compound CAS#: 7722-76-1 [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative phase analysis of commercial ammonium phosphates by PXRD for application in biological systems | Powder Diffraction | Cambridge Core [cambridge.org]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Monoammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of monoammonium phosphate (B84403) (MAP). The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

Monoammonium phosphate is an inorganic salt that presents as a white, odorless crystalline solid.[1] It is a stable compound under normal conditions of storage and handling.[2]

Quantitative Physical Data

The key physical properties of monoammonium phosphate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Chemical Formula | NH₄H₂PO₄ | - | - |

| Molecular Weight | 115.03 | g/mol | - |

| Appearance | White crystalline powder or granules | - | - |

| Density | ~1.8, 1.803 | g/cm³ | 20 °C |

| Melting Point | 190 - 200 (decomposes) | °C | - |

| Boiling Point | Not Applicable (decomposes) | - | - |

| Solubility in Water | 370 | g/L | 20 °C |

| 32.8 | g/100mL | 20 °C | |

| Solubility in Ethanol | Practically Insoluble | - | - |

| pH of Aqueous Solution | 4.0 - 4.5 | - | 1% solution at 25 °C |

| 4.2 | - | 5% solution | |

| 4.7 | - | 0.1% concentration | |

| Crystal Structure | Tetragonal | - | - |

Chemical Properties

Monoammonium phosphate is the monoammonium salt of phosphoric acid. Its chemical behavior is characterized by its acidic nature in aqueous solutions and its decomposition at elevated temperatures.

Reactivity and Stability

Thermal Decomposition: Solid monoammonium phosphate is stable at temperatures up to 200 °C.[3] Upon heating, it decomposes into gaseous ammonia (B1221849) (NH₃) and molten phosphoric acid (H₃PO₄).[3] Further heating can lead to the release of nitrogen and phosphorus oxides.[2][4]

Reaction with Acids: As a salt of a weak base (ammonia) and a weak acid (phosphoric acid), monoammonium phosphate will react with strong acids. For instance, with hydrochloric acid (HCl), it will form ammonium (B1175870) chloride (NH₄Cl) and phosphoric acid (H₃PO₄).[5]

Reaction with Bases: In the presence of a strong base, such as calcium hydroxide (B78521) (Ca(OH)₂), monoammonium phosphate will react to form insoluble calcium phosphate and ammonia.[5][6]

Corrosivity: Monoammonium phosphate may be corrosive to certain metals, including iron, mild steels, aluminum, zinc, and copper.[2][4] However, it is generally not considered aggressive towards most metals and can sometimes passivate them by forming a layer of insoluble metal phosphates.[6]

Dissolution and Dissociation in Water

When dissolved in water, monoammonium phosphate dissociates into ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions.[7][8] The dihydrogen phosphate ion can further undergo partial dissociation into hydrogen ions (H⁺) and hydrogen phosphate ions (HPO₄²⁻), which accounts for the acidic nature of the solution.

Thermal Decomposition Pathway

The thermal decomposition of monoammonium phosphate is a multi-step process. The initial decomposition yields ammonia and phosphoric acid.

Experimental Protocols

This section outlines the methodologies for determining key physical and chemical properties of monoammonium phosphate.

Determination of Solubility

Objective: To determine the solubility of monoammonium phosphate in water at various temperatures.

Methodology:

-

Preparation of Saturated Solutions: A series of sealed flasks, each containing a known volume of deionized water, are placed in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 30°C, 40°C, 50°C).

-

Equilibration: An excess amount of monoammonium phosphate is added to each flask. The flasks are then agitated for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Analysis: A known volume of the clear supernatant is carefully withdrawn from each flask using a pre-heated pipette to prevent crystallization upon cooling. The withdrawn sample is then weighed.

-

Drying and Mass Determination: The weighed sample is placed in an oven at a temperature sufficient to evaporate the water without decomposing the MAP (e.g., 70°C) until a constant weight is achieved. The mass of the remaining dry monoammonium phosphate is recorded.

-

Calculation: The solubility is calculated in grams of MAP per 100 grams of water.

Measurement of pH

Objective: To determine the pH of aqueous solutions of monoammonium phosphate at various concentrations.

Methodology:

-

Preparation of Solutions: A series of solutions of varying concentrations (e.g., 0.1%, 1%, 5% w/v) are prepared by dissolving a known mass of monoammonium phosphate in deionized water.

-

Calibration of pH Meter: A pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

pH Measurement: The calibrated pH electrode is rinsed with deionized water, gently blotted dry, and then immersed in the monoammonium phosphate solution to be tested. The pH reading is allowed to stabilize before being recorded. This is repeated for each concentration.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Objective: To study the thermal decomposition of monoammonium phosphate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of monoammonium phosphate (typically 5-10 mg) is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, which correspond to the decomposition events. The derivative of the thermogram (DTG curve) can be used to more accurately determine the onset and peak decomposition temperatures.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of monoammonium phosphate. The tabulated quantitative data, descriptions of chemical behavior, and outlined experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development. The visual representations of key processes aim to enhance the understanding of the fundamental characteristics of this important inorganic compound.

References

Unveiling the Optical Anisotropy of ADP Crystals: A Technical Guide to Refractive Index and Birefringence

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the optical properties of crystalline materials is paramount. Ammonium Dihydrogen Phosphate (ADP), a widely utilized crystal in optics, serves as a critical component in various applications due to its unique birefringent characteristics. This in-depth technical guide provides a thorough examination of the refractive index and birefringence of ADP crystals, detailing the experimental methodologies for their determination and presenting key quantitative data.

This compound (NH₄H₂PO₄), or ADP, is a tetragonal crystal that exhibits optical anisotropy, meaning its refractive index is dependent on the polarization and propagation direction of light. This property, known as birefringence, is fundamental to the functioning of many optical devices, including waveplates, polarizers, and electro-optic modulators. A precise knowledge of the refractive indices for ordinary (nₒ) and extraordinary (nₑ) rays, and the resulting birefringence (Δn = nₒ - nₑ), is essential for the design and optimization of these components.

Quantitative Analysis of Optical Properties

The refractive indices of ADP have been meticulously characterized across a wide range of wavelengths. The data, presented below, has been compiled from various studies and is crucial for predictive modeling and device engineering.

Refractive Index of ADP at Various Wavelengths

The following table summarizes the ordinary (nₒ) and extraordinary (nₑ) refractive indices of ADP at several discrete wavelengths. ADP is a negative uniaxial crystal, meaning the extraordinary refractive index is less than the ordinary refractive index (nₑ < nₒ)[1].

| Wavelength (nm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn = nₒ - nₑ) |

| 266 | 1.5797 | 1.5261 | 0.0536 |

| 355 | 1.5487 | 1.4994 | 0.0493 |

| 532 | 1.5280 | 1.4819 | 0.0461 |

| 1064 | 1.5071 | 1.4685 | 0.0386 |

Note: The values presented are typical and can be influenced by factors such as temperature and crystal purity.

Sellmeier Equation for Refractive Index Dispersion

For a more continuous representation of the refractive index as a function of wavelength (λ), the Sellmeier equation is employed. This empirical formula provides a highly accurate model for the dispersion of light in a transparent medium[2]. The general form of the Sellmeier equation is:

n²(λ) = A + Bλ² / (λ² - C) + Dλ² / (λ² - E)

The following table provides the Sellmeier coefficients for both the ordinary and extraordinary rays in ADP. These coefficients allow for the calculation of the respective refractive indices at any given wavelength within the crystal's transmission range.

| Ray | A | B | C | D | E |

| Ordinary (nₒ) | 2.3041 | 0.0111 | 0.0133 | 15.1086 | 400.0000 |

| Extraordinary (nₑ) | 2.1643 | 0.0097 | 0.0129 | 5.8057 | 400.0000 |

λ is the wavelength in micrometers.

Temperature Dependence of Refractive Index and Birefringence

The optical properties of ADP are also sensitive to temperature variations. Understanding this dependence is critical for applications requiring high stability. The change in refractive index with temperature (dn/dT) is an important parameter. For ADP, the temperature dependence of the extraordinary index is unusually small, which leads to a significant temperature effect on the birefringence[3]. The following empirical equation can be used to calculate the change in refractive index (Δn) from a reference temperature (298 K):

Δn = (n² + an + b)c(298 - T)

where n is the refractive index at room temperature, T is the temperature in Kelvin, and a, b, and c are constants specific to the material and the crystallographic direction.

Experimental Determination of Optical Constants

Several well-established experimental techniques are used to measure the refractive index and birefringence of crystals with high precision. The choice of method often depends on the sample form, the desired accuracy, and the available equipment.

Minimum Deviation Method

The minimum deviation method is a classic and highly accurate technique for determining the refractive index of a material in the form of a prism. When a monochromatic light beam passes through a prism, it undergoes dispersion. The angle of deviation, the angle between the incident and emergent beams, is a function of the angle of incidence. By rotating the prism, a minimum angle of deviation (δₘ) can be found. The refractive index (n) can then be calculated using the following formula, where A is the apex angle of the prism[4]:

n = [sin((A + δₘ)/2)] / [sin(A/2)]

For a birefringent crystal like ADP, two distinct minimum deviation angles will be observed, corresponding to the ordinary and extraordinary rays, allowing for the determination of both nₒ and nₑ.

Prism Coupling Method

The prism coupling technique is a versatile method for measuring the refractive index and thickness of thin films and bulk materials[3]. In this method, a prism with a high refractive index is brought into close contact with the sample. A laser beam is directed into the prism, and at specific angles of incidence, known as mode angles, light couples into the sample via the evanescent field. By measuring these discrete coupling angles, the refractive index and thickness of the sample can be determined with high accuracy. This technique is particularly useful for characterizing waveguide structures.

Interferometric Methods

Interferometry offers a range of highly sensitive techniques for measuring birefringence. These methods rely on the phase difference introduced between the ordinary and extraordinary components of a polarized light beam as it passes through the birefringent material.

One common approach involves placing the crystal between two crossed polarizers. The intensity of the transmitted light depends on the phase retardation, which is a function of the birefringence, the thickness of the crystal, and the wavelength of the light. By analyzing the interference pattern produced, the birefringence can be accurately determined. More advanced techniques, such as spectral interferometry, can be used to measure the dispersion of birefringence over a wide range of wavelengths.

Visualizing Core Concepts and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is a widely utilized compound in various industrial and scientific applications. Its utility spans from being a primary component in agricultural fertilizers and fire extinguishers to specialized applications in optics and electronics.[1] In the pharmaceutical sector, it serves as an excipient, primarily as a pH regulating agent and for adjusting osmotic pressure in formulations.[2] A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring its safe handling, optimizing its performance in high-temperature applications, and for its application in the formulation of thermally sensitive drug products.

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium dihydrogen phosphate, detailing the decomposition pathway, presenting quantitative data from thermal analysis, outlining experimental protocols for its characterization, and discussing its relevance in pharmaceutical drug development.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process that begins at temperatures around 153-200°C.[3][4][5] The initial and subsequent decomposition reactions are outlined below.

The decomposition process can be visualized as a sequential series of reactions, where the product of one stage becomes the reactant for the next.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: TGA and DSC Data for the Thermal Decomposition of this compound

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Process Type |

| Initial Decomposition | 153.8 - 200 | 188.1 - 188.9 | Endothermic |

| Second Stage | ~270.8 | ~350 | Endothermic |

| Third Stage | ~520.5 | ~530 | Endothermic |

Data compiled from multiple sources, with variations attributable to different experimental conditions such as heating rate.[3][4][6]

Table 2: Mass Loss Associated with Decomposition Stages from TGA

| Temperature Range (°C) | Major Products Evolved | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 153 - 250 | NH₃ | 14.8 | ~15 |

| 250 - 400 | H₂O (from H₃PO₄ condensation) | 15.6 (cumulative) | ~30 |

| 400 - 550 | H₂O (from H₄P₂O₇ condensation) | 7.8 (cumulative) | ~75 |

Theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Observed mass loss can vary with experimental conditions.[3]

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

Experimental Workflow for Thermal Analysis

The general workflow for analyzing the thermal properties of this compound is depicted below.

Caption: General experimental workflow for thermal analysis of ADP.

Detailed Methodology for TGA-DSC Analysis

A typical experimental setup for the simultaneous TGA-DSC analysis of this compound is as follows:

-

Instrumentation : A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used. This is often coupled with a mass spectrometer for evolved gas analysis.

-

Sample Preparation : A small amount of high-purity (e.g., 99.99%) this compound crystals is weighed. The sample mass is typically in the range of 2-10 mg.[4][7]

-

Crucible : The sample is placed in an inert crucible, such as platinum or alumina.[3]

-

Heating Program :

-

Heating Rate : A constant heating rate is applied. Common heating rates for studying ADP decomposition are 1°C/min, 5°C/min, or 10°C/min.[3][4] Slower heating rates can provide better resolution of thermal events.

-

Temperature Range : The sample is heated from ambient temperature up to a final temperature sufficient to observe all decomposition stages, typically around 600°C.

-

-

Atmosphere :

-

Purge Gas : An inert gas, such as argon or nitrogen, is continuously purged through the furnace during the experiment.[3] A typical flow rate is 50-90 mL/min.[3] This prevents unwanted oxidative reactions and removes gaseous decomposition products.

-

Pressure : The experiment is typically conducted at atmospheric pressure.

-

-

Data Acquisition : The instrument records the sample mass (TGA), differential heat flow (DSC), and temperature as a function of time. If coupled to a mass spectrometer, the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z = 17 for NH₃, m/z = 18 for H₂O) are also recorded.

Relevance in Pharmaceutical Drug Development

While this compound is not an active pharmaceutical ingredient (API), its use as an excipient in drug formulations makes the understanding of its thermal properties crucial for pharmaceutical scientists.

-

Formulation Stability : As a pH buffering agent, ADP helps maintain the stability of pH-sensitive APIs in liquid and semi-solid formulations.[2] Its decomposition at elevated temperatures could lead to a shift in pH, potentially compromising the stability and efficacy of the drug product. Therefore, knowledge of its decomposition temperature is vital when designing formulations that may be subjected to heat during manufacturing (e.g., sterilization) or storage.

-

Lyophilization and Freeze-Drying : In lyophilized formulations, excipients can influence the physical state and stability of the final product. The thermal behavior of ADP during the drying and subsequent storage stages can impact the integrity of the freeze-dried cake and the stability of the API.

-

Thermal Analysis of Drug Products : During the thermal characterization of a final drug product (e.g., using TGA or DSC), the decomposition profile of ADP will contribute to the overall thermal signature. A thorough understanding of the excipient's thermal behavior is necessary to accurately interpret the thermal events associated with the API.

-

Compatibility Studies : DSC is often used to assess the compatibility between an API and excipients. An interaction between ADP and an API at elevated temperatures could be indicated by a shift in the melting or decomposition peaks of either component.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that has been thoroughly characterized by various analytical techniques. For researchers, scientists, and drug development professionals, a comprehensive understanding of its thermal stability, decomposition pathway, and the experimental methods used for its analysis is essential. This knowledge is critical for its safe and effective use in a wide range of applications, from industrial processes to its role as a key excipient in pharmaceutical formulations, ensuring the stability and quality of the final drug product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Specific applications of this compound [chemical-sales.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. annexechem.com [annexechem.com]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

Unveiling the Nonlinear Optical Properties of Pure Ammonium Dihydrogen Phosphate (ADP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) Dihydrogen Phosphate (B84403) (NH₄H₂PO₄), commonly known as ADP, is an inorganic crystal renowned for its significant nonlinear optical (NLO) properties. Its wide transparency range, high laser damage threshold, and substantial NLO coefficients make it a crucial material in various photonic and optoelectronic applications, including frequency conversion and electro-optic modulation. This technical guide provides an in-depth exploration of the core NLO characteristics of pure ADP, detailing experimental methodologies for their characterization and presenting key quantitative data for easy reference.

Crystal Structure and its Influence on Nonlinear Optics

ADP crystallizes in a tetragonal system with the space group I-42d.[1][2] This non-centrosymmetric crystal structure is a fundamental prerequisite for second-order nonlinear optical phenomena like second-harmonic generation (SHG), as it allows for a non-zero second-order electric susceptibility (χ⁽²⁾).[3] The arrangement of the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions within the crystal lattice gives rise to its birefringence and anisotropic NLO properties.[4] The orientation of the crystal plays a critical role in maximizing the efficiency of NLO processes, such as phase matching in frequency conversion.[5]

Second-Order Nonlinear Optical Properties

The most prominent second-order NLO effect in ADP is second-harmonic generation (SHG), the process where two photons of the same frequency are combined to generate a new photon with twice the energy.[3]

Second-Harmonic Generation (SHG) Efficiency

The SHG efficiency of ADP is often compared to that of Potassium Dihydrogen Phosphate (KDP), a well-established NLO crystal. Studies have shown that ADP exhibits a significant SHG efficiency, making it suitable for frequency doubling of lasers, particularly Nd:YAG and Nd:YLF lasers.[6][7] The nonlinear optical coefficient d₃₆ is a key parameter determining the SHG efficiency.[1]

Table 1: Second-Order NLO Properties of Pure ADP

| Property | Value | Wavelength (nm) | Reference |

| Nonlinear Coefficient (d₃₆) | 0.47 pm/V | 1064 | [8] |

| Nonlinear Coefficient (d₃₆) | (1.31 ± 0.05) × 10⁻⁹ esu | 633 | [1] |

Third-Order Nonlinear Optical Properties

Third-order NLO effects become significant at high light intensities and are characterized by the third-order nonlinear susceptibility (χ⁽³⁾). These effects include nonlinear absorption and the nonlinear refractive index.

Z-Scan Measurements

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[9] In this technique, a sample is translated along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured.

Studies on pure ADP crystals using the Z-scan technique have revealed a positive nonlinear refractive index (n₂ > 0), indicating a self-focusing effect.[10][11] The material also exhibits reverse saturable absorption.[10] The third-order NLO properties of ADP have been found to be anisotropic, with the values depending on the crystal orientation.[10][11]

Table 2: Third-Order NLO Properties of Pure ADP at 355 nm

| Crystal Direction | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

| Z | 1.10 x 10⁻¹⁰ | 2.15 x 10⁻¹⁵ | 1.68 x 10⁻¹³ | [10][11] |

| X | 0.98 x 10⁻¹⁰ | 1.96 x 10⁻¹⁵ | 1.53 x 10⁻¹³ | [10][11] |

| [12] | 0.85 x 10⁻¹⁰ | 1.72 x 10⁻¹⁵ | 1.35 x 10⁻¹³ | [10][11] |

Linear Optical Properties

The linear optical properties of a material, such as its refractive index and transparency range, are crucial for its NLO applications.

Refractive Index and Sellmeier Equations

The refractive index of ADP is dependent on the wavelength of light and its polarization (ordinary, nₒ, and extraordinary, nₑ). This birefringence is essential for phase matching in frequency conversion processes. The relationship between the refractive index and wavelength can be described by the Sellmeier equation.[13]

Table 3: Refractive Indices of Pure ADP at Various Wavelengths

| Wavelength (nm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Reference |

| 407.8 | 1.53925 | 1.49123 | [8] |

| 632.8 | 1.52195 | 1.47727 | [8] |

| 1064 | 1.5071 | 1.4685 | [8] |

While a specific set of Sellmeier equations for pure ADP is not consistently reported across all literature, the Wemple-DiDomenico and Sellmeier dispersion models have been successfully applied to describe the refractive index dispersion in pure ADP crystals.[14][15][16] These models are crucial for predicting phase-matching angles for various NLO interactions.

Optical Transparency

Pure ADP crystals exhibit good optical transparency in the visible and near-infrared regions, with a lower cut-off wavelength in the ultraviolet, typically around 200 nm.[6][17] This wide transparency window makes ADP suitable for a broad range of laser applications.[6]

Experimental Protocols

Kurtz-Perry Powder Technique for SHG Analysis

The Kurtz-Perry powder technique is a versatile method for the preliminary screening of materials for their second-harmonic generation (SHG) efficiency.[18][19] It involves irradiating a powdered sample with a high-intensity laser and detecting the generated second-harmonic signal.

Methodology:

-

Sample Preparation: The pure ADP crystal is ground into a fine powder and sieved to obtain a uniform particle size.

-

Experimental Setup: A Q-switched Nd:YAG laser (1064 nm) is typically used as the fundamental source. The laser beam is directed onto the powdered sample held in a sample holder.

-

Signal Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength and allow the second-harmonic signal (532 nm) to pass. The intensity of the SHG signal is then detected by a photomultiplier tube (PMT).

-

Reference Material: The SHG intensity of the ADP powder is compared to that of a standard reference material with a known NLO response, such as KDP powder, under identical experimental conditions.

Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[9]

Methodology:

-

Experimental Setup: A laser beam with a Gaussian profile is focused using a lens. The ADP crystal sample is mounted on a translation stage that allows it to be moved along the z-axis through the focal point of the lens. The transmitted beam intensity is measured by a photodetector in the far field. For a "closed-aperture" Z-scan (to measure n₂), an aperture is placed before the detector. For an "open-aperture" Z-scan (to measure β), the aperture is removed.

-

Data Acquisition: The sample is moved from a position far from the focus (-z) to a position far from the focus (+z), and the normalized transmittance is recorded as a function of the sample position (z).

-

Data Analysis:

-

Closed-Aperture: The resulting transmittance curve for a material with a positive n₂ will show a valley followed by a peak. The difference between the peak and valley transmittance (ΔTₚ₋ᵥ) is proportional to the magnitude of n₂.

-

Open-Aperture: The transmittance curve will show a valley at the focus for a material exhibiting two-photon absorption or reverse saturable absorption. The depth of this valley is related to the value of β.

-

Conclusion

Pure Ammonium Dihydrogen Phosphate remains a material of significant interest in the field of nonlinear optics. Its robust second- and third-order NLO properties, coupled with its wide transparency and high damage threshold, ensure its continued use in a variety of applications. This guide has provided a comprehensive overview of the key NLO parameters of pure ADP, detailed the experimental protocols for their characterization, and presented the data in a structured format to aid researchers and scientists in their work. Further research into doped ADP crystals continues to open new avenues for enhancing its NLO properties for next-generation photonic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Second-harmonic generation - Wikipedia [en.wikipedia.org]

- 4. erpublication.org [erpublication.org]

- 5. Nonlinear Optical Crystals in Advanced Photonics: A Comprehensive Analysis of KDP, ADP, and LiNbO3 - Laser Crylink [laser-crylink.com]

- 6. primescholars.com [primescholars.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonlinear Crystals ADP [semi-el.com]

- 9. researchgate.net [researchgate.net]

- 10. OPG [opg.optica.org]

- 11. researchgate.net [researchgate.net]

- 12. Sellmeier equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. updatepublishing.com [updatepublishing.com]

- 17. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response [mdpi.com]

- 18. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. kurtz-perry powder technique: Topics by Science.gov [science.gov]

Emergence of Time Crystalline Signatures in Monoammonium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent groundbreaking research has revealed the unexpected presence of discrete time crystal (DTC) signatures in the common and highly ordered crystalline structure of monoammonium phosphate (B84403) (NH₄H₂PO₄), or MAP. This discovery, emerging from nuclear magnetic resonance (NMR) studies, challenges the prevailing theory that such quantum phenomena necessitate a disordered many-body localized system. This technical guide provides an in-depth analysis of the core findings, presenting the quantitative data, detailed experimental protocols, and the logical framework of the key experiments that led to this significant advancement in quantum physics. The potential implications for precision measurement technologies and quantum information processing are profound, offering new avenues for research and development.

Introduction to Discrete Time Crystals

A discrete time crystal is a phase of matter that spontaneously breaks the discrete time-translation symmetry of a periodic drive.[1][2] In simpler terms, when subjected to a periodic external force (like a series of electromagnetic pulses), the system responds at a frequency that is a fraction of the driving frequency, and this response is robust against perturbations.[3] This "ticking" at a different, locked frequency is a hallmark of a DTC.[4] The initial theoretical frameworks and experimental observations suggested that DTCs could only form in systems with inherent disorder, which would prevent the system from heating up and reaching thermal equilibrium.[5]

The discovery of DTC signatures in a well-ordered crystal like monoammonium phosphate (MAP) presents a paradigm shift in our understanding of how these exotic states of matter can emerge.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the nuclear magnetic resonance (NMR) experiments that identified time crystal signatures in monoammonium phosphate.

| Parameter | Value | Description |

| Magnetic Field Strength | 9.4 T | The static magnetic field strength of the NMR spectrometer used in the experiments. |

| ³¹P Larmor Frequency | 161.98 MHz | The resonant frequency of the phosphorus-31 nuclei in the 9.4 T magnetic field. |

| Temperature | Room Temperature | The experiments were conducted at ambient laboratory temperature. |

| Crystal Orientation | c-axis parallel to B₀ | The crystallographic c-axis of the MAP crystal was aligned with the main magnetic field. |

Table 1: NMR Spectrometer and Sample Parameters

| Pulse Sequence Parameter | Value | Description |

| π-pulse duration (t_π) | 6.5 µs | The duration of the radiofrequency pulse required to rotate the nuclear spins by 180 degrees. |

| Interaction time (τ) | Varied | The time allowed for the nuclear spins to interact with each other between pulses. |

| Number of Floquet cycles (N) | Varied | The number of times the fundamental pulse sequence (drive) was applied. |

Table 2: Key Parameters of the DTC NMR Pulse Sequence

Experimental Protocols

The detection of time crystal signatures in monoammonium phosphate was achieved through a series of meticulously designed nuclear magnetic resonance experiments.

Sample Preparation

A single crystal of monoammonium phosphate (NH₄H₂PO₄) was grown from a saturated aqueous solution. The crystal was then carefully mounted within the NMR spectrometer such that its crystallographic c-axis was aligned parallel to the main magnetic field (B₀).

NMR Spectroscopy

All experiments were performed on a 9.4 T NMR spectrometer, observing the ³¹P nuclei. The core of the experiment involved the application of a periodic pulse sequence designed to drive the spin system out of equilibrium.

The fundamental driving sequence, or Floquet cycle, consists of:

-

A period of evolution under the natural internal Hamiltonian of the spin system for a duration τ.

-

A global π-pulse (a 180-degree rotation) applied to the ³¹P spins.

This cycle was repeated N times. The final state of the spin system was then measured. A key signature of a discrete time crystal is the observation of a robust subharmonic response, meaning the system's magnetization oscillates with a period twice that of the driving Floquet cycle.

The "Time Crystal Echo" Experiment

To further probe the coherence and quantum order of the system, a "time crystal echo" experiment was devised. This involved modifying the standard DTC pulse sequence to include an echo pulse that refocuses certain interactions, allowing for the separation of intrinsic DTC behavior from decoherence caused by external factors. This was crucial in confirming the quantum nature of the observed signatures.[3]

Visualizing the Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental and logical processes.

Caption: High-level workflow for the discovery of DTC signatures in monoammonium phosphate.

References

- 1. [PDF] Observation of Discrete-Time-Crystal Signatures in an Ordered Dipolar Many-Body System. | Semantic Scholar [semanticscholar.org]

- 2. [1802.00126] Observation of Discrete-Time-Crystal Signatures in an Ordered Dipolar Many-Body System [arxiv.org]

- 3. Researchers Find Signs of ‘Time Crystal’ in Ammonium Dihydrogen Phosphate | Sci.News [sci.news]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ammonium Dihydrogen Phosphate (NH4H2PO4) for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ammonium (B1175870) dihydrogen phosphate (B84403) (NH4H2PO4), a compound of significant interest across various scientific disciplines. This document elucidates its chemical nomenclature, physical and chemical properties, and its applications in experimental research, with a focus on methodologies relevant to scientific and drug development professionals.

Synonyms and Alternative Names

In scientific literature, NH4H2PO4 is referred to by a multitude of synonyms and alternative names. A comprehensive list is provided in Table 1 to aid in literature searches and chemical inventory management.

Table 1: Synonyms and Alternative Names for NH4H2PO4

| Primary Name | Synonyms and Alternative Names |

| Ammonium dihydrogen phosphate | Monoammonium phosphate (MAP)[1][2] |

| Ammonium phosphate, monobasic[3][4] | |

| Primary ammonium phosphate[3][5] | |

| Ammonium biphosphate[3][6] | |

| Ammonium acid phosphate[5][7] | |

| Ammonium dihydrogen orthophosphate[3][5] | |

| Monoammonium orthophosphate[3][6] | |

| Phosphoric acid, monoammonium salt[3] | |

| ADP (Abbreviation)[1] | |

| Azanium dihydrogen phosphate (IUPAC Name)[3] | |

| Ammonium diacid phosphate[3][4] | |

| Dihydrogen ammonium phosphate[3][7] | |

| Monoammonium dihydrogen orthophosphate[3] |

Quantitative Data

A summary of the key quantitative physical and chemical properties of NH4H2PO4 is presented in Table 2. This data is essential for experimental design, solution preparation, and safety considerations.

Table 2: Quantitative Properties of NH4H2PO4

| Property | Value | Conditions |

| Molar Mass | 115.025 g/mol | - |

| Appearance | White crystals | - |

| Density | 1.80 g/cm³ | - |

| Melting Point | 190 °C (374 °F; 463 K)[1] | - |

| Solubility in Water | 36 g/100 mL[1] | 20 °C |

| 173 g/100 mL[1] | 100 °C | |

| pH of Solution | 4 to 4.5[8] | 5% solution at 20°C |

| Crystal Structure | Tetragonal[1] | - |

| Refractive Index (nD) | n_o = 1.522, n_e = 1.478 | Optical wavelengths[1] |

Experimental Protocols

This section details methodologies for key experiments involving NH4H2PO4, providing a foundation for laboratory application.

Crystal Growth of NH4H2PO4

High-quality single crystals of NH4H2PO4 are utilized in optical and electronic applications.[1] The following protocol describes a common method for their growth.

Objective: To grow single crystals of this compound from a supersaturated aqueous solution.

Materials:

-

This compound (NH4H2PO4), high purity

-

Distilled or deionized water

-

Beaker or crystallizing dish

-

Heating plate with magnetic stirring capability

-

Magnetic stir bar

-

Seed crystal of NH4H2PO4 (optional, for growing larger single crystals)

-

Nylon thread or fishing line (optional)

-

Spatula

-

Filter paper

Procedure:

-

Solution Preparation: Prepare a supersaturated solution of NH4H2PO4 by dissolving an excess amount of the salt in hot distilled water (e.g., 60-80°C) with continuous stirring. A good starting point is to dissolve approximately 6 tablespoons of monoammonium phosphate into 1/2 cup of very hot water.[1]

-

Saturation and Filtration: Continue adding NH4H2PO4 until no more salt dissolves, indicating a saturated solution at that temperature. Filter the hot solution through filter paper to remove any undissolved particles.

-

Crystallization:

-

Spontaneous Nucleation: Allow the filtered solution to cool slowly and undisturbed to room temperature. Small crystals will begin to form at the bottom of the container.

-

Seeded Growth: To grow a larger, single crystal, select a small, well-formed crystal from a previous batch (a seed crystal). Tie the seed crystal to a nylon thread and suspend it in the center of the freshly prepared, filtered, and slightly cooled supersaturated solution. Ensure the seed crystal is fully submerged and not touching the sides or bottom of the container.

-

-

Crystal Harvesting and Drying: Once the crystals have reached the desired size, carefully remove them from the solution. Gently pat them dry with a lint-free cloth or filter paper.

Use of NH4H2PO4 in Protein Crystallography

This compound is a common component of crystallization screens used to determine the three-dimensional structure of proteins. It acts as a precipitant, reducing the solubility of the protein to promote crystallization.

Objective: To set up a protein crystallization trial using the vapor diffusion method with NH4H2PO4 as a precipitant.

Materials:

-

Purified protein solution (typically 5-10 mg/mL)

-

Crystallization screening solution containing NH4H2PO4 (various concentrations and pH values)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Pipettes and tips for small volumes (microliter range)

-

Microscope for observing crystal growth

Procedure (Sitting Drop Vapor Diffusion):

-

Plate Setup: Pipette a reservoir solution (typically 500 µL) containing a specific concentration of NH4H2PO4 and buffer into the reservoir of a crystallization well.

-

Drop Preparation: In the smaller, central post of the well, pipette a small volume (e.g., 1 µL) of the protein solution.

-

Mixing: To the protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

-

Sealing: Seal the well with clear tape or a cover slip to create a closed system.

-

Equilibration: Over time, water will evaporate from the drop and equilibrate with the higher salt concentration in the reservoir. This slowly increases the concentration of both the protein and the precipitant (NH4H2PO4) in the drop, leading to supersaturation and, ideally, crystal formation.

-

Observation: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Signaling Pathways and Logical Relationships

The phosphate ion (PO4³⁻), which is the anionic component of NH4H2PO4, plays a crucial role in numerous cellular signaling pathways. Understanding these pathways is vital for drug development, as they are often targets for therapeutic intervention.

Role of Extracellular Phosphate in the Raf/MEK/ERK Signaling Pathway

Extracellular inorganic phosphate (Pi) can act as a signaling molecule, influencing cellular processes by activating specific pathways. One such pathway is the Raf/MEK/ERK cascade, which is involved in cell proliferation, differentiation, and survival.[2]

Caption: Extracellular Pi signaling through the Raf/MEK/ERK pathway.

Experimental Workflow for Investigating Phosphate-Induced Signaling

The following workflow outlines a general approach to studying the effects of extracellular phosphate on a specific signaling pathway in a cell culture model.

Caption: A typical experimental workflow for analyzing phosphate signaling.

This technical guide provides a foundational understanding of this compound for its application in scientific research. The provided data and protocols are intended to be a starting point for further investigation and development of novel experimental approaches.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Preparation and characterization of ammonium polyphosphate/diatomite composite fillers and assessment of their flame-retardant effects on paper :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

Molecular formula and molar mass of ammonium dihydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental chemical properties of ammonium (B1175870) dihydrogen phosphate (B84403), a compound with significant applications across various scientific and industrial sectors.

Molecular Identity and Composition

Ammonium dihydrogen phosphate, also known as monoammonium phosphate (MAP), is an ammonium salt of phosphoric acid.[1] Its chemical structure consists of the ammonium cation (NH₄⁺) and the dihydrogen phosphate anion (H₂PO₄⁻).

Table 1: Molecular Formula and Synonyms

| Parameter | Value |

| Molecular Formula | (NH₄)(H₂PO₄)[2][3] |

| Alternate Formula | H₆NO₄P |

| Common Synonyms | Monoammonium phosphate (MAP)[2][3], Ammonium acid phosphate[4] |

| CAS Number | 7722-76-1[5] |

Molar Mass and Physicochemical Properties

The molar mass of a compound is a critical parameter in experimental design, enabling accurate preparation of solutions and quantitative analysis. The molar mass of this compound is 115.03 g/mol .[4][6]

Table 2: Quantitative Physicochemical Data

| Parameter | Value |

| Molar Mass | 115.03 g/mol [4][6] |

| Density | 1.81 g/cm³ at 20 °C[6] |

| Melting Point | 190 °C[5] |

| pH | 3.8 - 4.4 (50 g/L solution at 25 °C)[4] |

Experimental Protocols

Determination of Molar Mass:

The molar mass of this compound is calculated by summing the atomic masses of its constituent atoms. The molecular formula, NH₄H₂PO₄, indicates the presence of:

-

1 Nitrogen (N) atom

-

6 Hydrogen (H) atoms

-

1 Phosphorus (P) atom

-

4 Oxygen (O) atoms

The calculation is as follows: (1 × Atomic Mass of N) + (6 × Atomic Mass of H) + (1 × Atomic Mass of P) + (4 × Atomic Mass of O)

Logical Relationship of Components

The following diagram illustrates the ionic components that constitute this compound.

Caption: Ionic components of this compound.

References

- 1. This compound | 7722-76-1 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - this compound [laboratoriumdiscounter.nl]

- 4. 7722-76-1 CAS | this compound | Inorganic Phosphates | Article No. 01165 [lobachemie.com]

- 5. This compound | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Tetragonal Crystal System of Ammonium Dihydrogen Phosphate (ADP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄), commonly known as ADP, is an inorganic salt that crystallizes in the tetragonal system.[1][2][3] It is a material of significant interest across various scientific and industrial fields due to its unique piezoelectric, electro-optic, and nonlinear optical (NLO) properties.[4][5][6][7] In the pharmaceutical industry, ADP finds application as an excipient in drug formulations, primarily to regulate the pH of solutions and control osmotic pressure, thereby enhancing drug stability and absorption.[8] This guide provides a comprehensive overview of the crystallographic, physical, and analytical aspects of the tetragonal crystal system of ADP, tailored for professionals in research and drug development.

Crystallographic and Physical Properties

ADP belongs to the tetragonal crystal system, characterized by three axes at right angles, two of which are equal in length (a and b) and the third (c) is different.[1][9] The crystal structure consists of a framework of dihydrogen phosphate (H₂PO₄⁻) ions linked by hydrogen bonds, with ammonium (NH₄⁺) ions situated within this framework.[10]

Crystallographic Data

The crystallographic parameters of ADP have been determined through techniques such as single-crystal X-ray diffraction and neutron diffraction.[4][5] These parameters are crucial for understanding the material's properties and for quality control in its applications.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2][3] |

| Space Group | I-42d (No. 122) | [9][10] |

| Lattice Parameters | a = 7.39 - 7.502 Å | [4][10] |

| b = 7.39 - 7.502 Å | [4][10] | |

| c = 7.516 - 7.95 Å | [4][9][10] | |

| Unit Cell Volume | 433.76 ų | [10] |

Interatomic Distances and Angles

The arrangement of atoms within the ADP crystal lattice is defined by specific bond lengths and angles, which are critical for its structural integrity and physical properties.

| Bond | Bond Length (Å) | Reference |

| N-H | 1.04 | [10] |

| P-O | 1.56 | [10] |

| H-O | 1.21 | [10] |

| N-H...O | 2.87 | [9] |

| Atoms | Geometry | Reference |

| N bonded to H | Tetrahedral | [10] |

| P bonded to O | Tetrahedral | [10] |

| H bonded to O | Linear | [10] |

| O bonded to P and H | Bent (120°) | [10] |

Physical and Optical Properties

The macroscopic properties of ADP are a direct consequence of its crystal structure. These properties are essential for its application in various technologies, including its use as a pharmaceutical excipient.

| Property | Value | Reference |

| Appearance | Colorless, transparent crystals or white crystalline powder | [1][2][3] |

| Density | 1.80 g/cm³ | [2][3] |

| Melting Point | 190 °C (decomposes) | [3] |

| Solubility in water (20 °C) | 36 g/100 mL | [3] |

| pH of 0.2 M solution | 4.2 | [2][3] |

| Refractive Indices (at 589 nm) | nₒ = 1.522 - 1.525 | [3] |

| nₑ = 1.478 - 1.479 | [3] | |

| Optical Bandgap (Direct) | 4.99 eV | [4] |

| Optical Bandgap (Indirect) | 4.12 eV | [4] |

Experimental Protocols

The characterization of ADP crystals involves a suite of analytical techniques to determine their structural, optical, and thermal properties. The following sections outline the general methodologies for key experiments.

Single Crystal Growth

High-quality single crystals of ADP are typically grown from a supersaturated aqueous solution using methods like slow evaporation or the gel method.[4][6]

-

Slow Evaporation Method: A saturated solution of ADP in deionized water is prepared at a constant temperature. The solution is allowed to evaporate slowly over a period of days to weeks, leading to the formation of single crystals.[6]

-

Gel Method: ADP crystals can also be grown in a sodium metasilicate (B1246114) (SMS) gel.[4] A solution of ADP is allowed to diffuse into the gel, where crystallization occurs at a controlled rate, often resulting in high-quality, transparent crystals.[4]

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, lattice parameters, and phase purity of ADP.

-

Sample Preparation: A finely ground powder of the ADP crystal is prepared and mounted on a sample holder. For single-crystal XRD, a small, high-quality crystal is mounted on a goniometer.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å) is commonly used.[11]

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, to record the diffraction pattern.

-

Data Analysis: The resulting diffraction peaks are indexed to specific crystallographic planes. The lattice parameters are then calculated from the peak positions using standard crystallographic software.[11]

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms within the crystal structure, which is challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays.

-

Sample Preparation: A single crystal of ADP of suitable size is required. For studying deuterated samples (DADP), the crystal is grown from a heavy water (D₂O) solution.[5]

-

Instrumentation: The experiment is performed at a dedicated neutron diffraction facility. The crystal is mounted on a goniometer and cooled to a specific temperature if temperature-dependent studies are required.

-

Data Collection: A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected at various angles.

-

Data Analysis: The diffraction data is used to refine the crystal structure, providing precise locations of all atoms, including hydrogen (or deuterium), and enabling a detailed analysis of hydrogen bonding.[5]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in ADP and to study the vibrational modes of the molecules. A sample is typically prepared as a KBr pellet.[6] The spectrum is recorded in the wavenumber range of 400-4000 cm⁻¹. The observed absorption bands correspond to the stretching and bending vibrations of N-H, O-H, P=O, and P-O bonds.[4][6]

-

UV-Vis-NIR Spectroscopy: This technique is employed to determine the optical transparency and bandgap of ADP crystals. A polished, thin crystal sample is placed in the path of a UV-Vis-NIR spectrophotometer. The transmission or absorbance spectrum is recorded over a wavelength range (e.g., 200-1200 nm).[6] The optical bandgap can be calculated from the absorption edge in the spectrum.[4]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of ADP. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature. The resulting TGA curve shows the temperatures at which the material decomposes.[4]

Visualizations

Experimental Workflow for ADP Characterization

Caption: Experimental workflow for the synthesis and characterization of ADP crystals.

Structural Relationships in Tetragonal ADP

Caption: Structural relationships and hydrogen bonding in the ADP crystal lattice.

Conclusion

Ammonium dihydrogen phosphate in its tetragonal crystal form is a well-characterized material with significant applications in both materials science and the pharmaceutical industry. Its predictable crystalline structure and physicochemical properties make it a reliable excipient for drug formulation. A thorough understanding of its crystallographic data and the application of appropriate analytical techniques are essential for ensuring its quality and performance in its intended applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. This compound [dmishin.github.io]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Growth and Characterization of ADP Single Crystal [article.sapub.org]

- 5. ias.ac.in [ias.ac.in]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Structural, Optical, Electrical and Thermal Characterizations of Pure and L-alanine Doped this compound Crystals [scirp.org]

- 8. Specific applications of this compound [chemical-sales.com]

- 9. Crystal Structure of this compound [jstage.jst.go.jp]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. ias.ac.in [ias.ac.in]

Ammonium Dihydrogen Phosphate: A Core Reagent in Laboratory Applications

Introduction

Ammonium (B1175870) Dihydrogen Phosphate (B84403) (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is an inorganic salt of ammonia (B1221849) and phosphoric acid.[1][2] It presents as a white, crystalline solid that is highly soluble in water.[1][2][3] In the laboratory, its versatility and specific chemical properties make it an indispensable reagent across various scientific disciplines, from molecular biology and biochemistry to materials science and analytical chemistry. This technical guide provides an in-depth overview of the fundamental laboratory uses of Ammonium Dihydrogen Phosphate, complete with its physicochemical properties, detailed experimental protocols, and safety guidelines tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is critical for its effective and safe use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | NH₄H₂PO₄ | [1][2][4] |

| Molar Mass | 115.03 g/mol | [2][5][6] |

| Appearance | White crystalline powder or colorless tetragonal crystals | [1][2][3][5] |

| Density | 1.80 g/cm³ | [2][3][6] |